

High-Throughput Screening for Novel SASS6 Inhibitors: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

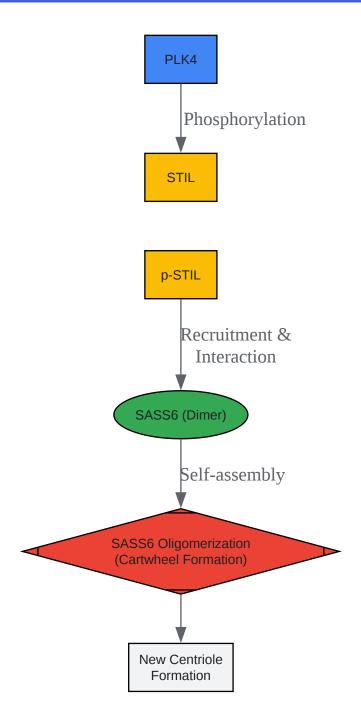
Introduction

Spindle Assembly Abnormal 6 (SASS6) is a key regulatory protein essential for centriole duplication, a fundamental process in cell division. The precise control of centriole number is critical for genomic stability, and its dysregulation is implicated in various pathologies, including cancer and microcephaly. SASS6 homodimerization and subsequent oligomerization are pivotal for the formation of the cartwheel structure, which scaffolds the new centriole. Consequently, inhibiting the function of SASS6 presents a promising therapeutic strategy for diseases characterized by uncontrolled cell proliferation. These application notes provide detailed protocols for high-throughput screening (HTS) of SASS6 inhibitors, encompassing both biochemical and cell-based assays.

SASS6 Signaling Pathway in Centriole Duplication

The centriole duplication process is tightly regulated by a network of proteins. Polo-like kinase 4 (PLK4) initiates the cascade by phosphorylating STIL (SCL/TAL1 interrupting locus).[1] This phosphorylation event promotes the interaction between STIL and SASS6, recruiting SASS6 to the mother centriole.[1][2] Subsequently, SASS6 molecules self-assemble through their head domains, forming a ring-like structure that serves as the foundation for the nine-fold symmetric cartwheel.[3]





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Figure 1: SASS6 signaling pathway in centriole duplication.

Experimental Protocols

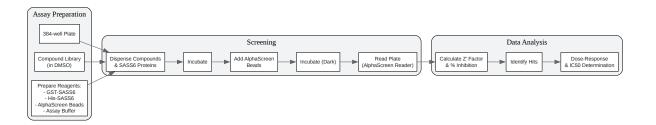
Two primary HTS approaches are detailed below: a biochemical assay targeting SASS6 oligomerization and a cell-based phenotypic assay monitoring centriole duplication.



Biochemical HTS Assay: AlphaScreen for SASS6 Oligomerization Inhibitors

This assay is designed to identify compounds that disrupt the self-assembly of SASS6 proteins. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology ideal for studying protein-protein interactions.[4][5]

Experimental Workflow:



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Figure 2: Workflow for the AlphaScreen-based HTS assay.

Detailed Protocol:

- Reagent Preparation:
 - Express and purify recombinant human SASS6 with N-terminal GST and His tags (GST-SASS6 and His-SASS6, respectively).
 - Prepare AlphaScreen Glutathione Donor Beads and Nickel Chelate Acceptor Beads as per the manufacturer's instructions (PerkinElmer).



- Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
- Assay Procedure (384-well format):
 - Add 50 nL of test compound (from a 10 mM stock in DMSO) to each well. For controls, add 50 nL of DMSO.
 - $\circ~$ Add 5 μL of a mixture of GST-SASS6 and His-SASS6 (final concentration 50 nM each) in assay buffer to all wells.
 - Incubate for 30 minutes at room temperature.
 - Add 5 μL of a mixture of AlphaScreen Glutathione Donor Beads and Nickel Chelate
 Acceptor Beads (final concentration 10 μg/mL each) in assay buffer to all wells.
 - Incubate for 1 hour at room temperature in the dark.
 - Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision).
- Data Analysis:
 - The signal generated is proportional to the extent of SASS6 oligomerization.
 - Calculate the percentage of inhibition for each compound relative to the high (DMSO) and low (no SASS6) controls.
 - Determine the Z' factor to assess assay quality. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.[6][7]

Illustrative Quantitative Data:



Parameter	Value	Reference
HTS Campaign Size	100,000 compounds	-
Primary Hit Rate	0.5%	-
Z' Factor	0.75	[6][7]
Confirmed Hits	50	-
Potency Range (IC50)	1 - 20 μΜ	-

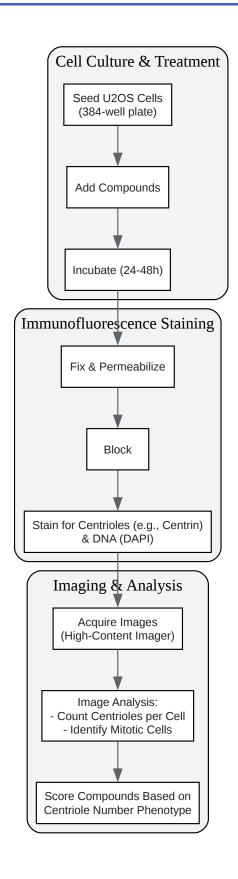
Note: The data presented in this table is illustrative and serves as a representative example for a typical HTS campaign. Actual results may vary.

Cell-Based HTS Assay: High-Content Imaging of Centriole Duplication

This phenotypic assay identifies compounds that inhibit centriole duplication in a cellular context. U2OS cells, which are known to have a stable karyotype and are widely used in cell cycle studies, are a suitable model.

Experimental Workflow:





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Figure 3: Workflow for the high-content imaging-based HTS assay.



Detailed Protocol:

- Cell Culture and Treatment:
 - Seed U2OS cells in 384-well imaging plates at a density that ensures sub-confluency at the time of analysis.
 - After 24 hours, add test compounds at a final concentration of 10 μM. Include appropriate positive (e.g., a known PLK4 inhibitor) and negative (DMSO) controls.
 - Incubate for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).
- Immunofluorescence Staining:
 - Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
 - Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
 - Block with 3% BSA in PBS for 1 hour.
 - Incubate with a primary antibody against a centriolar marker (e.g., anti-Centrin) overnight at 4°C.
 - Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature.
- Imaging and Analysis:
 - Acquire images using a high-content imaging system (e.g., ImageXpress or IN Cell Analyzer).[8][9]
 - Use image analysis software to automatically identify individual cells and quantify the number of centrioles (visualized as distinct Centrin foci) per cell.
 - Compounds that cause a significant decrease in the average number of centrioles per cell
 or an increase in the percentage of cells with a G1-like centriole number (1 or 2 centrioles)
 are considered hits.



Illustrative Quantitative Data:

Parameter	Value	Reference
Screening Concentration	10 μΜ	-
Primary Hit Criterion	>50% cells with ≤2 centrioles	-
Hit Rate	0.3%	-
Example Hit Compound (IC50)	Compound X: 5 μM	-
Z' Factor (based on % of cells with >2 centrioles)	0.65	[6][7]

Note: The data presented in this table is illustrative and serves as a representative example for a typical HTS campaign. Actual results may vary.

Hit Confirmation and Secondary Assays

Primary hits from either HTS campaign should be subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action.

- Dose-Response Analysis: Determine the IC50 values of the confirmed hits using the primary assay format.
- Orthogonal Assays:
 - Hits from the biochemical screen should be tested in the cell-based assay to confirm cellular activity.
 - Hits from the cell-based screen can be tested in the biochemical assay to determine if they directly target SASS6 oligomerization.
- Target Engagement Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to SASS6.



- Selectivity Profiling: Test the inhibitors against other related proteins (e.g., other coiled-coil domain-containing proteins) to assess their specificity.
- Mechanism of Action Studies: Investigate whether the inhibitors affect the interaction of SASS6 with STIL or other binding partners.

Conclusion

The provided protocols for biochemical and cell-based high-throughput screening offer robust methodologies for the identification of novel SASS6 inhibitors. These compounds have the potential to be developed into valuable research tools for dissecting the intricacies of centriole biology and as starting points for the development of new therapeutic agents for cancer and other diseases associated with aberrant cell proliferation. Rigorous hit validation and follow-up studies are crucial to advance promising candidates through the drug discovery pipeline.

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